NaV1.7 Sodium Channel Antagonism: 2‑Chloro Isomer Activity Versus Class‑Typical P2X7 Selectivity
The 2‑chloro‑substituted benzamide (target compound) exhibits measurable antagonist activity at the human NaV1.7 voltage‑gated sodium channel, with an IC50 value of 240 nM determined in a partially inactivated state assay using HEK293 cells expressing the human channel [1]. By contrast, the well‑characterized benzoxazole‑benzamide comparator A‑438079—a potent P2X7 receptor antagonist from the same chemical class—displays an IC50 of 321 nM at the rat P2X7 receptor but is not reported to inhibit NaV1.7 at comparable concentrations . This functional shift from exclusive purinergic receptor blockade (A‑438079) to dual ion‑channel/purinergic modulation (target compound) represents a quantifiable pharmacological divergence that cannot be extrapolated from structural similarity alone.
| Evidence Dimension | NaV1.7 channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (human NaV1.7, partially inactivated state, HEK293 cells) |
| Comparator Or Baseline | A-438079: IC50 = 321 nM (rat P2X7, calcium flux); NaV1.7 activity not reported |
| Quantified Difference | Target compound selectively engages NaV1.7 at sub‑micromolar concentrations; A‑438079 does not demonstrate comparable NaV1.7 inhibition. |
| Conditions | HEK293 cells expressing human NaV1.7 channel; partially inactivated state protocol |
Why This Matters
For researchers studying sodium‑channel‑dependent pain pathways or seeking polypharmacological tools, the NaV1.7 activity of the 2‑chloro isomer provides a functional handle absent in P2X7‑selective comparators, enabling experimental designs that require simultaneous modulation of voltage‑gated and ligand‑gated ion channels.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816) – NaV1.7 antagonist IC50 = 240 nM. Accessed May 2026. View Source
